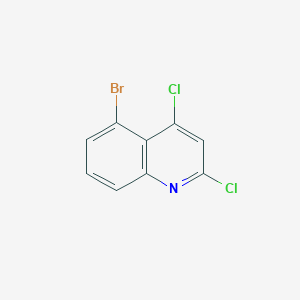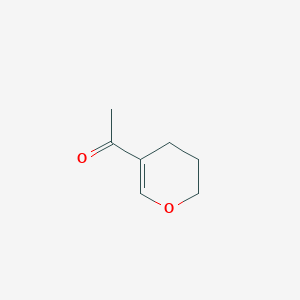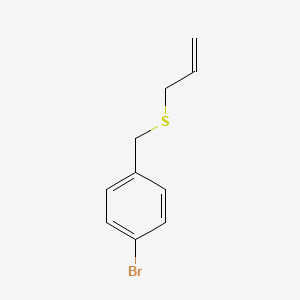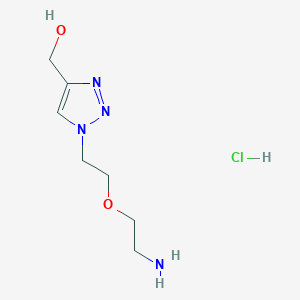![molecular formula C11H14N4OS B1382102 (1-{[1,2,5]Thiadiazolo[3,4-b]pyridin-7-yl}piperidin-4-yl)methanol CAS No. 1803565-94-7](/img/structure/B1382102.png)
(1-{[1,2,5]Thiadiazolo[3,4-b]pyridin-7-yl}piperidin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-{[1,2,5]Thiadiazolo[3,4-b]pyridin-7-yl}piperidin-4-yl)methanol” is a chemical compound with the molecular formula C11H14N4OS . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=CC1CCN(CC1)c2ccnc3nsnc23 . This indicates that the compound contains a piperidine ring attached to a thiadiazolo-pyridine ring via a methylene bridge. Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the literature, compounds with similar structures have been studied. For example, 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine was found to undergo aromatic nucleophilic substitution with different nucleophiles (alcohols, amines, thiols) to synthesize new compounds .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Compounds related to “(1-{[1,2,5]Thiadiazolo[3,4-b]pyridin-7-yl}piperidin-4-yl)methanol” have been synthesized and evaluated for their antitubercular and antifungal activities. For instance, derivatives of 1,3,4-thiadiazole exhibited significant antitubercular and antifungal activities, highlighting the therapeutic potential of such compounds in treating infectious diseases (Manjoor. Syed, Alagwadi Kallanagouda Ramappa, S. Alegaon, 2013).
Electrochromic Materials and Organic Electronics
- Novel electrochromic polymers based on thiadiazolo[3,4-c]pyridine derivatives have been developed, showing promising applications in RGB (red-green-blue) display technologies. These materials demonstrate fast-switching properties, low bandgap, and the ability to exhibit multiple colors, making them suitable for commercial electrochromic devices (H Zhao, Daidi Tang, Jinsheng Zhao, Min Wang, J. Dou, 2014).
Anticancer and Antioxidant Applications
- Certain derivatives of thiadiazole, including those similar in structure to the query compound, have been synthesized and evaluated for their anticancer and antioxidant activities. These studies aim to explore the potential therapeutic applications of thiadiazole derivatives in treating cancer and oxidative stress-related diseases (W. Hamama, M. Gouda, Marwa H. Badr, H. Zoorob, 2013).
Molecular Aggregation and Solvent Effects
- Research into the solvent effects on molecular aggregation of benzene-1,3-diol derivatives has provided insights into how different substituent groups and solvent environments affect the aggregation behavior of these compounds. Such studies are crucial for understanding the photophysical properties and potential applications of these materials in various solvent systems (A. Matwijczuk, Dariusz Kluczyk, A. Górecki, A. Niewiadomy, M. Gagoś, 2016).
Antibacterial Agents
- The synthesis of acetylenic derivatives of substituted 1, 3, 4-thiadiazole as antibacterial agents highlights the ongoing research into developing new antibacterial compounds. These efforts aim to address the growing concern of antibiotic resistance by introducing novel molecules with effective antibacterial properties (Anwar A. Tamer, Ahlam J Qassir, 2019).
Future Directions
The future directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the structural diversity of the electron-donating substituents, the effect of the functional groups introduced could be studied through a tandem experimental-theoretical approach to analyze the electronic properties bestowed on the core .
Mechanism of Action
Mode of Action
This compound acts as an internal acceptor in the D-A-π-A organic sensitizers for DSSCs . It interacts with the photoactive materials in the DSSCs, absorbing light and facilitating the transfer of electrons. This process is crucial for the conversion of light energy into electrical energy in DSSCs .
Result of Action
The primary result of the action of this compound in DSSCs is the generation of electricity. By acting as an internal acceptor in the D-A-π-A organic sensitizers, it facilitates the absorption of light and the transfer of electrons, leading to the generation of an electric current .
Action Environment
The efficiency and stability of this compound in DSSCs can be influenced by various environmental factors. These may include the intensity and wavelength of the incident light, the temperature of the environment, and the specific design and materials of the DSSCs .
properties
IUPAC Name |
[1-([1,2,5]thiadiazolo[3,4-b]pyridin-7-yl)piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c16-7-8-2-5-15(6-3-8)9-1-4-12-11-10(9)13-17-14-11/h1,4,8,16H,2-3,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIJGYYOPVUFKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=NC3=NSN=C23 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

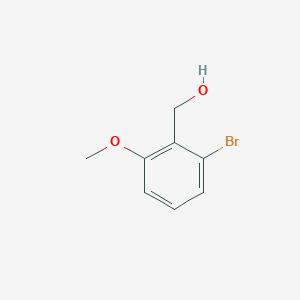

![2-[(1-Acetylazetidin-3-yl)oxy]acetic acid](/img/structure/B1382022.png)

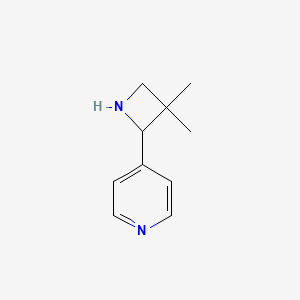
![1-Benzylimidazo[4,5-c]pyridin-4-amine](/img/structure/B1382026.png)


